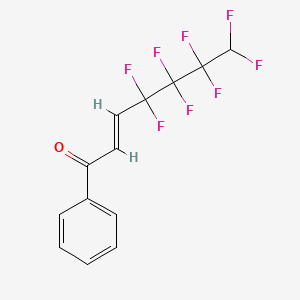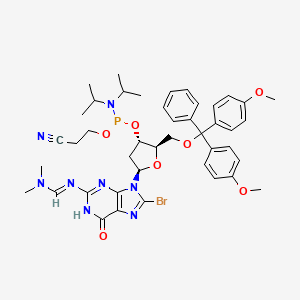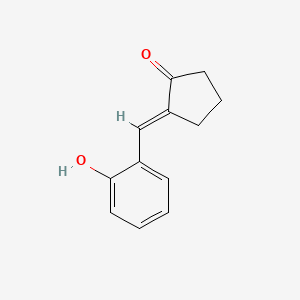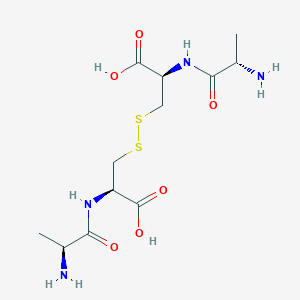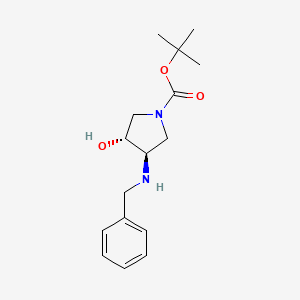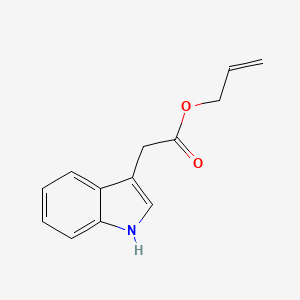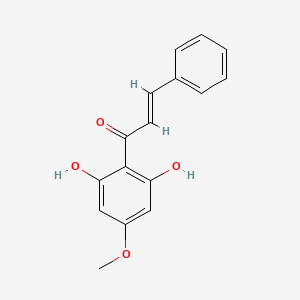
ピノストロビンカルコン
説明
Synthesis Analysis
Pinostrobin chalcone is synthesized from pinostrobin, a flavanone, through transformation reactions involving prenylation. This process involves reacting monooxyprenylated chalcone with zinc chloride and toluene, leading to the formation of compounds including monocyclic prenylated chalcone and monoprenylated chalcone. The structures of these compounds are confirmed through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (Marliyana, Mujahidin, & Syah, 2019).
Molecular Structure Analysis
The molecular structure of pinostrobin chalcone is characterized by the presence of a chalcone backbone, which is a result of the flavanone pinostrobin reacting with dibromoalkanes. This reaction path includes a retro-Michael addition followed by O-alkylation, leading to the formation of 2-(bromoalkoxy)chalcones. These chalcones are further transformed into coumarin-chalcone hybrids through reactions with sodium azide and subsequent cycloaddition, illustrating the versatility of pinostrobin chalcone's structure (Mukusheva et al., 2015).
Chemical Reactions and Properties
Pinostrobin chalcone participates in various chemical reactions, notably its ability to form inclusion complexes with cyclodextrin derivatives. This interaction enhances the stability and solubility of pinostrobin chalcone, which is crucial for its pharmaceutical applications. The formation of these complexes is dependent on the orientation of pinostrobin chalcone's chromone or phenyl ring towards the cavity of the cyclodextrin, affecting the complex's stability and solubility (Kicuntod et al., 2016).
Physical Properties Analysis
The physical properties of pinostrobin chalcone, such as solubility and stability, are significantly influenced by its interaction with various cyclodextrin derivatives. These interactions not only enhance its solubility in water but also its stability, making it more suitable for pharmaceutical formulations. The molecular dynamics simulations of pinostrobin chalcone with β-cyclodextrin and its derivatives have shown that these complexes have varying degrees of stability, with 2,6-DHPβCD providing the most stable complex (Kicuntod et al., 2016).
Chemical Properties Analysis
The chemical properties of pinostrobin chalcone include its reactivity at specific sites such as C-3, C-6, C-8, HO–, and CO–. These sites are involved in a variety of chemical modifications, including aminomethylation, complexation, nucleophilic addition at the carbonyl group, and electrophilic substitution. Such chemical versatility enables the synthesis of new compounds from pinostrobin and tectochrysin, showcasing the potential of pinostrobin chalcone as a starting material for synthesizing pharmacologically active molecules (Adekenov & Baisarov, 2021).
科学的研究の応用
抗菌活性
ピノストロビンカルコン誘導体は、抗菌特性について研究されています。研究によると、これらの化合物は、枯草菌、黄色ブドウ球菌、大腸菌、緑膿菌などの臨床細菌に対して有効であることが示されています。 ピノストロビンのプレニル化は、その抗菌活性を高め、新しい抗菌薬開発の潜在的な候補となります {svg_1}.
抗酸化特性
ピノストロビンカルコンを含むカルコンは、抗酸化能力で知られています。それらはフリーラジカルを中和し、酸化ストレスを軽減することができ、これはさまざまな慢性疾患に関連しています。 この特性は、酸化損傷によって引き起こされる状態の治療の開発に特に役立ちます {svg_2}.
抗炎症用途
ピノストロビンカルコンの抗炎症効果は、多くの疾患の根本原因である慢性炎症の文脈で重要です。 炎症経路を阻害することにより、ピノストロビンカルコンは炎症関連疾患の症状を軽減するために使用できます {svg_3}.
癌研究
癌研究では、ピノストロビンカルコンは、腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導する能力により有望な結果を示しています。 癌の化学予防と治療におけるその役割は、新しい抗癌剤の開発に貢献する可能性を秘めた、活発な調査の分野です {svg_4}.
薬物合成と修飾
ピノストロビンカルコンは、さまざまな薬物分子の合成のための足場として役立ちます。それは、多様な薬効を持つクマリン-カルコンハイブリッドの生成に関与しています。 ピノストロビンカルコンの化学構造により、新しい薬理活性化合物の開発につながる修飾が可能です {svg_5}.
薬物動態と薬物送達
ピノストロビンカルコンの薬物動態を理解することは、薬物送達システムへの適用にとって重要です。 その吸収、分布、代謝、排泄に関する研究は、その治療効果を最適化し、潜在的な副作用を最小限に抑えるための洞察を提供できます {svg_6}.
作用機序
Target of Action
Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .
Mode of Action
Pinostrobin chalcone interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with pinostrobin chalcone at non-toxic concentrations (5−20 µM) for 48 h .
Biochemical Pathways
Pinostrobin chalcone affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, pinostrobin chalcone modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .
Pharmacokinetics
Chalcones, the family to which pinostrobin chalcone belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of pinostrobin chalcone and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of pinostrobin chalcone’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .
Action Environment
It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of pinostrobin chalcone
Safety and Hazards
将来の方向性
Chalcones, including Pinostrobin chalcone, have a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Therefore, chalcone scaffolds/chalcone derivatives and bioflavonoids after subtle chemical modification could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .
特性
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDOWNTXKLQMD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pinostrobin chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18956-15-5, 77129-49-8 | |
| Record name | Pinostrobin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dihydroxy-4'-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-dihydroxy-4'-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pinostrobin chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163.5 - 164.5 °C | |
| Record name | Pinostrobin chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the primary biological activities reported for Pinostrobin chalcone?
A1: Pinostrobin chalcone exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].
Q2: How does Pinostrobin chalcone exert its antioxidant effects?
A2: While the precise mechanism is not fully elucidated in the provided research, Pinostrobin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].
Q3: Does Pinostrobin chalcone exhibit selective cytotoxicity towards cancer cells?
A3: Research suggests some selectivity. Pinostrobin chalcone shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].
Q4: What is the molecular formula and weight of Pinostrobin chalcone?
A4: Pinostrobin chalcone has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.
Q5: What spectroscopic techniques are used to identify and characterize Pinostrobin chalcone?
A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.
Q6: What are the natural sources of Pinostrobin chalcone?
A7: Pinostrobin chalcone is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.
Q7: Are there Structure-Activity Relationship (SAR) studies available for Pinostrobin chalcone?
A9: While the provided research doesn't delve deeply into specific SAR studies for Pinostrobin chalcone, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.
Q8: Is there any information available regarding the pharmacokinetic properties of Pinostrobin chalcone?
A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of Pinostrobin chalcone. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Q9: What are the challenges associated with the formulation of Pinostrobin chalcone?
A9: While not explicitly discussed in the provided research, flavonoids like Pinostrobin chalcone are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.
Q10: What is known about the toxicity and safety profile of Pinostrobin chalcone?
A12: Toxicity data on Pinostrobin chalcone is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



